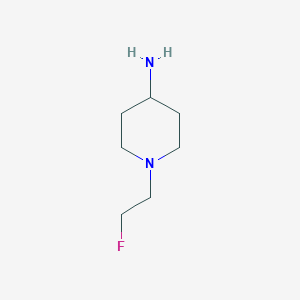

1-(2-Fluoroethyl)piperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoroethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2/c8-3-6-10-4-1-7(9)2-5-10/h7H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIINOCJZDVAKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Piperidine Scaffolds in Bioactive Molecules

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly valued structural motif in the realm of medicinal chemistry. nih.govencyclopedia.pub Its prevalence is underscored by its presence in a vast number of FDA-approved drugs and naturally occurring alkaloids. encyclopedia.pubthieme-connect.comresearchgate.net The enduring importance of piperidine scaffolds can be attributed to several key factors that make them attractive for drug design. thieme-connect.comarizona.edu

Firstly, the incorporation of a piperidine ring can significantly modulate the physicochemical properties of a molecule. thieme-connect.comresearchgate.net Its saturated, non-planar structure can improve aqueous solubility and metabolic stability, crucial parameters for drug efficacy. Secondly, the piperidine moiety often plays a direct role in enhancing the biological activity and selectivity of a drug. thieme-connect.comresearchgate.net The nitrogen atom can act as a key hydrogen bond acceptor or a basic center, facilitating interactions with biological targets. nih.gov

The applications of piperidine-containing compounds are extensive, spanning numerous therapeutic areas. They are found in anticancer agents, treatments for Alzheimer's disease, antibiotics, analgesics, antipsychotics, and antioxidants, among others. encyclopedia.pubarizona.edu This broad spectrum of activity highlights the fundamental role of the piperidine scaffold as a privileged structure in the development of new medicines. thieme-connect.comarizona.edu

The Strategic Role of Fluoroethylation in Pharmaceutical and Radiopharmaceutical Science

The introduction of a fluorine atom, and specifically a fluoroethyl group, into a molecule is a widely employed strategy in both pharmaceutical and radiopharmaceutical sciences. This process, known as fluoroethylation, can profoundly and beneficially alter the properties of a compound. princeton.edu

In pharmaceutical drug design, the substitution of a hydrogen atom with a fluorine atom can enhance a drug's potency and metabolic stability, and in some cases, reduce adverse side effects. princeton.edu The high electronegativity of fluorine can influence the electronic properties of a molecule, leading to stronger interactions with its biological target. Moreover, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the drug's half-life in the body.

In the field of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging, the use of the fluorine-18 (B77423) (¹⁸F) isotope is of paramount importance. nih.govnih.gov ¹⁸F is a positron-emitting radionuclide with favorable characteristics, including a convenient half-life of approximately 110 minutes and low positron energy, which contributes to high-resolution images. osti.gov The ability to incorporate ¹⁸F into biologically active molecules allows for the in-vivo visualization and quantification of biochemical processes and the pharmacokinetics of drugs. nih.govosti.gov

The development of efficient methods for ¹⁸F-labeling is a critical area of research. nih.govnih.gov The synthesis of ¹⁸F-labeled tracers needs to be rapid and efficient due to the short half-life of the isotope. nih.gov The fluoroethyl group provides a convenient handle for the introduction of ¹⁸F into a molecule, often through nucleophilic substitution reactions. nih.gov This has led to the development of numerous ¹⁸F-labeled PET tracers for oncology, neuroscience, and cardiology. nih.govosti.gov

An Overview of 1 2 Fluoroethyl Piperidin 4 Amine: a Pivotal Chemical Intermediate and Scaffold

Strategies for the Preparation of this compound

The synthesis of this compound is not a trivial process and typically involves the initial formation of a suitably substituted piperidine ring, followed by the attachment of the 2-fluoroethyl moiety.

Conventional Synthetic Routes to Piperidine Derivatives

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. mdpi.com Consequently, a multitude of synthetic methods for its construction have been developed over the years. Classical approaches often rely on the cyclization of linear precursors. One of the most established methods is the Dieckmann condensation of aminodicarboxylate esters, which, after hydrolysis and decarboxylation, yields a 4-piperidone. nih.gov This piperidone can then be converted to the desired 4-amino derivative. Another common strategy involves the catalytic hydrogenation of corresponding pyridine (B92270) precursors, often using catalysts like nickel or palladium, although this can require harsh conditions. google.com

Reductive amination is another cornerstone in piperidine synthesis. nih.gov This reaction involves the condensation of a dicarbonyl compound or a keto-ester with an amine, followed by in situ reduction of the resulting imine or enamine to form the piperidine ring. The choice of starting materials and reducing agents allows for a high degree of control over the substitution pattern of the final product.

Amination and Cyclization Approaches for Piperidine Ring Formation

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing the piperidine ring. Intramolecular cyclization reactions are particularly powerful. For instance, the cyclization of δ-aminoalkenes or δ-aminoalcohols can be promoted by various reagents to form the six-membered ring. researchgate.net Radical-mediated cyclizations of unsaturated amines have also emerged as a viable route. nih.gov

A particularly relevant approach for the synthesis of 4-aminopiperidine (B84694) derivatives is the reductive amination of a pre-formed 4-piperidone. This method is highly versatile as it allows for the introduction of various substituents on the nitrogen atom. For the synthesis of the title compound, a common starting material is tert-butyl (piperidin-4-yl)carbamate, which has the 4-amino group protected with a Boc (tert-butoxycarbonyl) group. researchgate.netbldpharm.comsigmaaldrich.com This protection strategy prevents side reactions at the 4-amino position while the 1-position is being functionalized.

A plausible synthetic route to this compound would, therefore, commence with the N-alkylation of tert-butyl piperidin-4-ylcarbamate. This can be achieved by reacting it with a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate, in the presence of a base. The subsequent removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), would then yield the desired this compound. rsc.org

Introduction of the Fluoroethyl Moiety in Piperidine Systems

The introduction of the 2-fluoroethyl group onto the piperidine nitrogen is a key step in the synthesis of the title compound. This is typically accomplished through nucleophilic substitution, where the piperidine nitrogen acts as the nucleophile.

A common and effective method is the use of 2-fluoroethyl tosylate as the alkylating agent. researchgate.net The tosylate group is an excellent leaving group, facilitating the reaction with the secondary amine of the piperidine ring. The reaction is generally carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and in the presence of a base to neutralize the generated tosylic acid.

An alternative approach is the use of 1-bromo-2-fluoroethane. While bromides are generally less reactive than tosylates, this can still be an effective method, often requiring slightly harsher reaction conditions or longer reaction times.

The table below summarizes a plausible synthetic scheme for this compound starting from tert-butyl piperidin-4-ylcarbamate.

Table 1: Plausible Synthetic Route for this compound

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1. N-Alkylation | tert-Butyl piperidin-4-ylcarbamate | 1-Bromo-2-fluoroethane or 2-Fluoroethyl tosylate | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF), Heat | tert-Butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate |

| 2. Deprotection | tert-Butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate | - | Acid (e.g., TFA, HCl in Dioxane), Solvent (e.g., CH₂Cl₂) | This compound |

Radiosynthesis of Fluorine-18 Labeled this compound and its Analogs

The development of positron emission tomography (PET) tracers often involves the incorporation of the positron-emitting radionuclide fluorine-18 (¹⁸F). The radiosynthesis of [¹⁸F]this compound is of significant interest for potential in vivo imaging applications.

Precursor Design and Synthesis for [¹⁸F]Fluoroethylation

The successful radiosynthesis of an ¹⁸F-labeled compound heavily relies on the design and availability of a suitable precursor. For the preparation of [¹⁸F]this compound, a common strategy involves the use of a precursor that already contains the piperidin-4-amine backbone and a leaving group that can be readily displaced by [¹⁸F]fluoride.

A logical precursor design would involve a protected 4-aminopiperidine derivative with a leaving group attached to a two-carbon chain at the 1-position. A widely used precursor for such radiosyntheses is a tosylate derivative. Therefore, a suitable precursor would be tert-butyl (1-(2-tosyloxyethyl)piperidin-4-yl)carbamate .

The synthesis of this precursor would typically involve the reaction of tert-butyl piperidin-4-ylcarbamate with 2-(tosyloxy)ethanol or a similar reagent. Alternatively, it can be prepared by reacting tert-butyl piperidin-4-ylcarbamate with 2-bromoethanol (B42945) followed by tosylation of the resulting alcohol.

Radiochemical Reaction Conditions and Optimization (e.g., using [¹⁸F]fluoroethyl tosylate, [¹⁸F]fluoroethyl triflate)

The introduction of fluorine-18 is most commonly achieved through nucleophilic substitution using [¹⁸F]fluoride ion. A highly effective and widely used method for [¹⁸F]fluoroethylation is the two-step, one-pot procedure involving the in situ generation of [¹⁸F]fluoroethyl tosylate. nih.govmdpi.comiaea.org

In this method, cyclotron-produced aqueous [¹⁸F]fluoride is first activated. This is typically achieved by trapping the [¹⁸F]fluoride on an anion exchange cartridge, followed by elution with a solution containing a phase transfer catalyst, such as a tetraalkylammonium salt or Kryptofix 2.2.2 (K₂₂₂), and a weak base like potassium carbonate. acs.org The water is then removed azeotropically with acetonitrile.

The dried [¹⁸F]fluoride/catalyst complex is then reacted with an excess of a suitable precursor, such as ethylene (B1197577) glycol-1,2-ditosylate, at an elevated temperature (e.g., 90-130°C) for a short period (e.g., 10-15 minutes). nih.goviaea.org This reaction produces [¹⁸F]fluoroethyl tosylate in situ.

Without purification, the reaction mixture containing the [¹⁸F]fluoroethyl tosylate is then treated with the amine precursor, in this case, a protected 4-aminopiperidine derivative like tert-butyl piperidin-4-ylcarbamate. The reaction is typically carried out in a high-boiling polar aprotic solvent like DMSO or DMF at elevated temperatures (e.g., 100-150°C). nih.gov

After the labeling reaction, the protecting group (e.g., Boc) is removed, usually by adding a strong acid. The final product, [¹⁸F]this compound, is then purified, typically using high-performance liquid chromatography (HPLC).

The table below outlines the general conditions for the radiosynthesis of [¹⁸F]fluoroethylated amines using the [¹⁸F]fluoroethyl tosylate method.

Table 2: General Radiochemical Reaction Conditions for [¹⁸F]Fluoroethylation

| Parameter | Condition | Reference |

| [¹⁸F]Fluoride Activation | ||

| Phase Transfer Catalyst | Kryptofix 2.2.2 (K₂₂₂) with K₂CO₃ or Tetrabutylammonium bicarbonate | nih.govacs.org |

| Drying | Azeotropic distillation with acetonitrile | nih.gov |

| Synthesis of [¹⁸F]Fluoroethyl Tosylate | ||

| Precursor | Ethylene glycol-1,2-ditosylate | nih.goviaea.org |

| Solvent | Acetonitrile | nih.gov |

| Temperature | 90 - 130 °C | nih.gov |

| Reaction Time | 10 - 15 min | nih.gov |

| [¹⁸F]Fluoroethylation of Amine Precursor | ||

| Amine Precursor | e.g., tert-Butyl piperidin-4-ylcarbamate | - |

| Solvent | DMSO, DMF | nih.gov |

| Temperature | 100 - 150 °C | nih.gov |

| Reaction Time | 10 - 20 min | nih.gov |

| Deprotection & Purification | ||

| Deprotection | Acidic hydrolysis (e.g., HCl) | rsc.org |

| Purification | HPLC | nih.gov |

While [¹⁸F]fluoroethyl tosylate is a commonly used reagent, other fluoroethylating agents like [¹⁸F]fluoroethyl triflate can also be employed. Triflates are even more reactive than tosylates, which can lead to shorter reaction times or lower reaction temperatures, but they are also more susceptible to hydrolysis. The optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, is crucial to maximize the radiochemical yield and purity of the final product. iaea.org

Automated Radiosynthesis Protocols for [18F]-Fluoroethylated Compounds

The translation of [18F]-fluoroethylated compounds from preclinical research to clinical applications necessitates the development of robust and automated radiosynthesis protocols. Automation ensures reproducibility, minimizes radiation exposure to personnel, and allows for the production of radiotracers in a manner compliant with Good Manufacturing Practice (GMP).

Several automated synthesis modules, such as the TRACERLab FXFN and Synthra RNPlus, have been successfully employed for the radiosynthesis of various [18F]-fluoroethylated compounds. elsevierpure.commdpi.com A common strategy involves the radiofluorination of a suitable precursor. For instance, a one-pot, two-step radiosynthesis has been reported for [18F]FETrp, which includes dual independent chiral and reverse-phase semi-preparative high-performance liquid chromatography (HPLC) purifications and solid-phase extraction for formulation. elsevierpure.com This fully automated process is crucial for ensuring the radiochemical and enantiomeric purity required for human studies. elsevierpure.com

Another approach involves the use of [18F]fluoroethyl tosylate, which can be produced in a simplified one-pot method without the need for azeotropic drying of the cyclotron-produced [18F]F-. nih.gov This intermediate can then be used to fluoroethylate a desmethyl precursor. This method has been applied to the automated synthesis of tracers like [18F]FEDAC and [18F]FET. nih.gov

For compounds like [18F]FluoFAPI, automated radiosynthesis has been achieved using a tin (Sn) precursor, which allows for subsequent radiofluorination. mdpi.com The process, carried out in a TRACERLab FXFN module, involves trapping cyclotron-produced 18F on a QMA Sep-Pak, elution, azeotropic drying, and the radiolabeling reaction, followed by HPLC purification. mdpi.com Similarly, a fully automated and optimized radiosynthesis of [18F]FES from a MMSE precursor has been developed, featuring hydrolysis and purification using a SepPak® Plus ALOX-N cartridge, which significantly improves the yield and purity.

Radiochemical Yield and Purity Optimization

Optimizing the radiochemical yield and purity is a critical aspect of developing [18F]-fluoroethylated radiotracers for PET imaging. High radiochemical purity is essential to ensure that the observed signal in a PET scan originates from the desired tracer and not from radioactive impurities, which could lead to misinterpretation of the imaging data.

Various strategies have been employed to maximize the yield and purity of these compounds. For instance, in the synthesis of an [18F]-labeled spirocyclic piperidine derivative, a one-pot, two-step reaction method in a custom-built automated synthesis module resulted in an isolated radiochemical yield of 8-10% with a radiochemical purity exceeding 99%. nih.gov

The choice of precursor and reaction conditions plays a significant role. In the simplified one-pot synthesis using [18F]fluoroethyl tosylate, the radiochemical yields for [18F]FEDAC and [18F]FET were reported to be 26 ± 3.7% and 14 ± 2.2%, respectively. nih.gov For the automated synthesis of [18F]FES, an improved procedure involving specific hydrolysis and purification steps led to a considerably improved yield with acceptable radiochemical purity.

Purification techniques are paramount for achieving high purity. Dual independent chiral and reverse-phase semi-preparative HPLC is a powerful method to ensure both radiochemical and enantiomeric purity, as demonstrated in the synthesis of [18F]FETrp. elsevierpure.com Solid-phase extraction (SPE) is also a widely used technique for purification and formulation of the final radiotracer product. elsevierpure.com

The following table summarizes the radiochemical yield and purity for selected [18F]-fluoroethylated compounds:

| Compound | Precursor Type | Radiosynthesis Method | Radiochemical Yield | Radiochemical Purity | Reference |

| [18F]FEDAC | Desmethyl | One-pot using [18F]fluoroethyl tosylate | 26 ± 3.7% | Not specified | nih.gov |

| [18F]FET | Desmethyl | One-pot using [18F]fluoroethyl tosylate | 14 ± 2.2% | Not specified | nih.gov |

| [18F]FETrp | Not specified | One-pot, two-step automated | Not specified | High (for human use) | elsevierpure.com |

| [18F]FluoFAPI | Tin (Sn) | Automated radiofluorination | Not specified | High (for human use) | mdpi.com |

| [18F]FES | MMSE | Automated, improved hydrolysis/purification | Considerably improved | Acceptable | |

| [18F]-labeled spirocyclic piperidine | Not specified | One-pot, two-step automated | 8-10% | >99% | nih.gov |

Derivatization Reactions of this compound

Derivatization of the this compound scaffold is a key strategy to modulate its physicochemical and pharmacological properties. Functionalization at the piperidine nitrogen and the primary amine group allows for the synthesis of a diverse library of compounds for various applications, including as PET imaging agents and therapeutic candidates.

The nitrogen atom of the piperidine ring is a common site for modification. The introduction of various substituents at this position can significantly influence the biological activity of the resulting derivatives. For example, in a series of σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold, it was found that 1-methylpiperidines exhibited particularly high σ1 receptor affinity and selectivity. nih.gov In contrast, derivatives with a proton, a tosyl group, or an ethyl group at the piperidine nitrogen showed considerably lower affinity. nih.gov

The synthesis of these N-substituted derivatives often involves reductive alkylation. For instance, a secondary amine precursor can be treated with an aldehyde (e.g., formalin for methylation, acetaldehyde (B116499) for ethylation) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to yield the corresponding N-alkylated piperidine. nih.gov Other modifications can include the introduction of aryl or heteroaryl groups, which can be achieved through various coupling reactions.

The primary amine group at the 4-position of the piperidine ring offers another versatile handle for derivatization. This group can be acylated, alkylated, or used in the formation of other functional groups to explore structure-activity relationships.

For instance, the amine group can be coupled with carboxylic acids to form amides. This has been demonstrated in the synthesis of NLRP3 inhibitors, where 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one was coupled with various carboxylic acids using activating agents like HOBt/HBTU or CDI. mdpi.com Similarly, the amine can react with activated esters to form the desired amide linkage. mdpi.com

Another derivatization strategy involves the reaction of the amine with diphenyl cyanocarbonimidate to form an O-phenylisourea derivative, which can then be displaced by other amines to generate guanidine-like structures. mdpi.com The primary amine can also be involved in nucleophilic substitution reactions, for example, by reacting with fluoro-nitroaromatic compounds. mdpi.com

The use of N-(4-aminophenyl)piperidine as a derivatization tag for organic acids highlights the utility of the amine group in enhancing analytical detection. nsf.govnih.govresearchgate.netrowan.edu In this case, the piperidine-containing amine reacts with carboxylic acids to form amides, thereby increasing the proton affinity of the analyte for improved mass spectrometric detection. nsf.govnih.govresearchgate.netrowan.edu

The stereochemistry of piperidine derivatives can have a profound impact on their biological activity. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure compounds is of great importance.

Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been utilized for the site-selective and stereoselective functionalization of piperidines to synthesize positional analogues of methylphenidate. nih.gov The site selectivity (C2, C3, or C4) can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. For instance, C2 functionalization of N-Boc-piperidine can be achieved with high diastereoselectivity using a specific rhodium catalyst. nih.gov

The synthesis of 3-substituted analogues can be accomplished indirectly through the asymmetric cyclopropanation of a tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. nih.gov This approach allows for the controlled introduction of substituents at the C3 position with high stereoselectivity.

For the synthesis of [18F]FETrp, a key challenge is the potential for racemization during the radiofluorination step. To address this, a fully automated radiosynthesis protocol was developed that includes dual independent chiral and reverse-phase semi-preparative HPLC purifications to ensure the enantiomeric purity of the final product. elsevierpure.com This is crucial for its application in human PET imaging, as different enantiomers can exhibit distinct biological activities and metabolic profiles.

This compound as a Key Pharmacophoric Scaffold in Drug Discovery

The this compound structure represents a privileged pharmacophoric scaffold in drug discovery. The piperidine moiety is a foundational element in the design of a multitude of pharmaceuticals. mdpi.com Its saturated heterocyclic nature allows for precise spatial arrangement of functional groups, which is critical for optimal interaction with biological targets. The 4-amino group, in particular, provides a key interaction point, often acting as a hydrogen bond donor or as a handle for further derivatization to explore the chemical space around a target's binding site.

The incorporation of a 2-fluoroethyl group at the N1 position of the piperidine ring is a strategic design choice. The introduction of fluorine is a powerful method to enhance the pharmacokinetic and physicochemical properties of lead compounds. nih.gov The high energy of the carbon-fluorine (C-F) bond often increases metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, the strong electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, which can be crucial for optimizing a compound's ionization state, cell permeability, and off-target activity profiles.

This strategic combination of the 4-aminopiperidine core with an N-fluoroethyl substituent has led to its use in developing inhibitors for a range of biological targets. For example, the broader 4-aminopiperidine scaffold has been identified as a potent inhibitor of Hepatitis C Virus (HCV) assembly. nih.gov Similarly, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure has been a cornerstone in the development of novel inhibitors for the NLRP3 inflammasome, a key target in inflammatory diseases. mdpi.comresearchgate.net The this compound scaffold thus serves as a valuable starting point for generating new chemical entities with potentially improved drug-like properties.

Design and Synthesis of Novel Bioactive Derivatives

The design and synthesis of novel bioactive compounds from the this compound scaffold employ a variety of modern medicinal chemistry strategies. A common approach is molecular hybridization, where the core scaffold is combined with other known pharmacophores to create a new hybrid molecule with potentially enhanced or novel activity. nih.gov This strategy was successfully used to create NLRP3 inhibitors by merging a known acrylic acid derivative with the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold. mdpi.comresearchgate.net

The synthesis of these derivatives often involves multi-step sequences. A typical synthetic route might begin with a protected form of the piperidine, such as 4-amino-1-Boc-piperidine. The synthesis of analogs often involves a reductive amination step to introduce substituents at the 4-amino position, followed by coupling with an appropriate electrophile and subsequent deprotection. nih.gov Another key reaction is the N-alkylation of the piperidine nitrogen with a suitable fluoroethylating agent to install the 1-(2-fluoroethyl) group.

For instance, the synthesis of piperidine-based thiosemicarbazones involved the initial reaction of piperidine with 4-fluorobenzaldehyde, followed by the formation of a thiosemicarbazide (B42300) and subsequent condensation to yield the final products. nih.gov Accessing highly substituted and specifically fluorinated piperidines can also be achieved through catalytic dearomatization-hydrogenation of fluoropyridine precursors, which provides a highly diastereoselective route to these valuable building blocks. nih.gov These synthetic methodologies provide a robust toolkit for chemists to systematically create libraries of this compound derivatives for biological screening.

Structure-Activity Relationship (SAR) Investigations of Piperidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For piperidine derivatives, SAR investigations focus on systematically modifying different parts of the molecule—the piperidine ring itself, the N1 substituent, and the groups attached to the 4-amino position—and measuring the resulting impact on potency, selectivity, and other pharmacological parameters.

A detailed SAR investigation of a 4-azaindole-2-piperidine series, for example, revealed critical insights. dndi.org Similarly, studies on piperidine-based thiosemicarbazones as dihydrofolate reductase (DHFR) inhibitors showed how different substituents on the aromatic ring of the thiosemicarbazone moiety influenced inhibitory activity. nih.gov These studies help build a comprehensive picture that guides the rational design of more effective and selective drug candidates.

The modification of substituents on and around the piperidine scaffold has a profound impact on biological activity. Even small changes can lead to significant shifts in potency and selectivity.

N1-Piperidine Substituent: The nature of the substituent at the N1 position of the piperidine ring is often critical. In a series of aminoethyl-substituted piperidines designed as σ1 receptor ligands, replacing a methyl group with a proton, an ethyl group, or a tosyl moiety led to a considerable decrease in σ1 receptor affinity. researchgate.net This highlights the sensitivity of the receptor's binding pocket to the size, electronics, and lipophilicity of this substituent.

Modifications of the Core Scaffold: Changes to the piperidine ring itself can dramatically alter activity. In one study, introducing unsaturation into the piperidine ring (forming a tetrahydropyridine) resulted in a tenfold increase in potency against Trypanosoma cruzi. dndi.org Conversely, replacing the piperidine ring with a morpholine (B109124) or an acyclic analogue led to a complete loss of activity, demonstrating the importance of the specific piperidine scaffold for that particular target. dndi.org

Substituents on Appended Moieties: When the piperidine scaffold is part of a larger molecule, modifications to the appended groups are a key area for SAR exploration. In a series of inhibitors for human equilibrative nucleoside transporters (ENTs), modifications to an N-naphthalene moiety had a significant effect. frontiersin.org Changing the substituent on the naphthalene (B1677914) ring altered both the potency and the selectivity between ENT1 and ENT2 isoforms. For example, one analog showed improved selectivity for ENT2, while another became more potent against ENT1. frontiersin.org Similarly, in a series of piperidine-based thiosemicarbazones, the presence of electron-donating or electron-withdrawing groups on the phenyl ring attached to the thiosemicarbazone moiety directly correlated with their DHFR inhibitory activity. nih.gov

The following table summarizes SAR findings for various piperidine derivatives, illustrating the impact of specific structural modifications on biological activity.

| Base Scaffold | Modification | Target | Resulting Biological Activity | Reference |

| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine | N-naphthalene replaced with 4-chlorophenyl | ENT1/ENT2 | IC50 vs ENT1 = 1.82 µM; No effect on ENT2 | frontiersin.org |

| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine | N-naphthalene replaced with 4-methoxyphenyl | ENT1/ENT2 | More selective for ENT2 (IC50 = 36.82 µM) than ENT1 (IC50 = 171.11 µM) | frontiersin.org |

| 4-Azaindole-2-piperidine | Phenyl amide | T. cruzi | Moderately active (~10 µM) | dndi.org |

| 4-Azaindole-2-piperidine | Introduction of unsaturation in piperidine ring | T. cruzi | Ten-fold increase in potency | dndi.org |

| 4-Azaindole-2-piperidine | Piperidine replaced with morpholine | T. cruzi | Inactive | dndi.org |

| Piperidine-thiosemicarbazone | 4-hydroxy-3-methoxybenzylidene | DHFR | Potent inhibition (IC50 = 13.70 µM) | nih.gov |

| Piperidine-thiosemicarbazone | 4-nitrobenzylidene | DHFR | Weaker inhibition (IC50 = 47.30 µM) | nih.gov |

This table is interactive. Click on the headers to sort the data.

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological receptor. For cyclic systems like piperidine, understanding the preferred conformation is essential for drug design. The conformational behavior of fluorinated piperidines is complex, governed by a delicate balance of electrostatic interactions, hyperconjugation, steric factors, and solvation effects. nih.gov

A key finding in the study of fluorinated piperidines is the "axial-F preference," where the fluorine atom preferentially occupies an axial position on the chair-like piperidine ring. nih.gov This preference is influenced by delocalization forces such as charge-dipole interactions and hyperconjugation. nih.gov The polarity of the solvent also plays a major role in stabilizing certain conformations. nih.gov By understanding and predicting these conformational preferences, medicinal chemists can design more rigid molecular scaffolds that present their binding motifs to a receptor in a pre-organized and optimal orientation, potentially increasing affinity and selectivity.

Molecular dynamics simulations provide powerful insights into these ligand-receptor interactions. For the aminoethyl-substituted piperidine ligands of the σ1 receptor, simulations revealed that differences in binding affinity were due to specific interactions within a lipophilic binding pocket. researchgate.net The basic piperidine nitrogen and its N1-substituent interact with key amino acid residues, and the precise conformation adopted by the ligand dictates the quality of these interactions, ultimately determining the compound's affinity for the receptor. researchgate.net

The following table shows the computed free energy differences between axial and equatorial conformers for various fluorinated piperidines, highlighting the subtle energetic factors that control their three-dimensional structure. nih.gov

| Compound (R = TFA) | ΔG (axial - equatorial) in CHCl3 (kcal/mol) | Experimental Conformation |

| 2-Fluoropiperidine | -1.1 | Axial |

| 3-Fluoropiperidine | -1.9 | Axial |

| 4-Fluoropiperidine | -0.1 | Equatorial |

| cis-2,6-Difluoropiperidine | -2.3 | Diaxial |

| all-cis-2,3,5,6-Tetrafluoropiperidine | -4.1 | Tetra-axial |

This table is interactive. Click on the headers to sort the data. Negative ΔG values indicate a preference for the axial conformation.

Radiopharmaceutical Development and Positron Emission Tomography Pet Imaging with 1 2 Fluoroethyl Piperidin 4 Amine Analogs

Development of [18F]Fluoroethylated Piperidine (B6355638) Radiotracers for PET Imaging

The introduction of a fluoroethyl group onto a piperidine core structure has proven to be a successful strategy in the design of PET radiotracers. The fluorine-18 (B77423) isotope offers a suitable half-life of 109.8 minutes and low positron energy, which contribute to high-resolution images. mdpi.com The piperidine moiety, a common motif in neuropharmacology, provides a versatile framework that can be modified to achieve high affinity and selectivity for various biological targets.

Imaging of Specific Receptor Systems (e.g., VEGFR2, σ1 Receptors, µ-opioid receptors, CSF1R, Muscarinic Acetylcholine Receptors)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a key regulator of angiogenesis, the formation of new blood vessels, a process implicated in cancer and other diseases. nih.gov Researchers have developed 18F-N-(4-bromo-2-fluorophenyl)-7-((1-(2-fluoroethyl)piperidin-3-yl)methoxy)-6-methoxyquinazolin-4-amine, also known as [18F]FEPAQ, as a potential PET ligand for imaging VEGFR2. nih.gov In vitro phosphor imager studies have shown that this radiotracer selectively binds to VEGFR2 in surgically removed human glioma sections, suggesting its potential for visualizing VEGFR2 in the brain. nih.gov

Sigma-1 (σ1) Receptors: Sigma-1 receptors are implicated in a variety of neurological and psychiatric conditions. mdpi.comnih.gov Several [18F]fluoroethylated piperidine analogs have been developed to image these receptors. One prominent example is [18F]fluspidine, a spirocyclic piperidine derivative. mdpi.comnih.gov Both enantiomers, (S)-[18F]fluspidine and (R)-[18F]fluspidine, have been synthesized and evaluated. mdpi.comnih.gov Another structural class of σ1 receptor radioligands includes compounds like [18F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([18F]SFE). nih.gov Additionally, spirocyclic piperidine derivatives such as [18F]1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,4'-piperidine] ([18F]2) have been synthesized and show promise for σ1 receptor imaging. nih.gov

Colony-Stimulating Factor 1 Receptor (CSF1R): CSF1R is a key marker of microglia activation, which plays a crucial role in neuroinflammation associated with neurodegenerative diseases. nih.govsemanticscholar.org For imaging CSF1R, the radiotracer 5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide, referred to as [18F]1 or [18F]JNJ-CSF1R-1, has been developed. nih.govnih.gov This tracer has demonstrated the ability to detect increased CSF1R expression in preclinical models of neuroinflammation. nih.govnih.gov

Muscarinic Acetylcholine Receptors (mAChRs): Muscarinic receptors are involved in numerous functions of the central and peripheral nervous systems. mdpi.com While various PET tracers have been developed for mAChRs, the development of subtype-selective tracers remains a challenge. mdpi.com [18F]Fluorobenzyl-Dexetimide (FDEX) has been used in first-in-human studies to image mAChRs, showing good brain entry and binding consistent with the known distribution of these receptors. nih.govmonash.edu Although not a direct fluoroethylated piperidine, its development highlights the ongoing efforts to image this receptor system with fluorine-18 labeled tracers.

Ligand Binding Profile and Selectivity Assessments of Radiotracers

A critical aspect of radiotracer development is determining its binding affinity (often expressed as the inhibition constant, Ki) and selectivity for the target receptor over other related receptors.

| Radiotracer | Target Receptor | Binding Affinity (Ki) | Selectivity |

| Fluspidine | σ1 Receptor | 0.59 nM mdpi.comnih.gov | High selectivity over σ2 receptors mdpi.com |

| [18F]SFE | σ1 Receptor | 5 nM (KD) nih.gov | High selectivity for σ1 receptors nih.gov |

| [18F]2 | σ1 Receptor | 2.30 nM nih.gov | 142-fold selective for σ1 over σ2 receptors; 234-fold selective for σ1 over VAChT nih.gov |

| JNJ-CSF1R-1 | CSF1R | 12 nM (IC50) nih.gov | Specific for CSF1R nih.gov |

Preclinical Evaluation of [18F]Fluoroethylated Radiotracers

Before a radiotracer can be considered for human use, it must undergo rigorous preclinical evaluation in animal models to assess its in vivo behavior.

In Vivo Distribution and Pharmacokinetics in Preclinical Models

The in vivo distribution and pharmacokinetic profile of a radiotracer determine its suitability for imaging a specific target.

[18F]Fluspidine: In piglets, both (R)- and (S)-[18F]fluspidine showed rapid uptake in the brain. mdpi.com However, the washout kinetics differed, with (R)-[18F]fluspidine exhibiting a slower washout, suggesting a more irreversible binding pattern. mdpi.com

[18F]SFE: In rats, [18F]SFE displayed high initial brain uptake, with the highest concentrations in the occipital and frontal cortex. nih.gov Unlike some other σ1 receptor tracers, [18F]SFE cleared from the brain, with about a 40% reduction in peak activity over 90 minutes. nih.gov

[18F]2 (spirocyclic piperidine derivative): Biodistribution studies in ICR mice indicated high initial brain uptake followed by a relatively fast washout. nih.gov

[18F]JNJ-CSF1R-1: In a non-human primate study, [18F]JNJ-CSF1R-1 readily entered the brain and showed reversible kinetics. nih.gov PET imaging in mouse models of neuroinflammation demonstrated significantly higher brain uptake compared to control animals. nih.gov

Receptor Occupancy and Specificity Studies

To confirm that a radiotracer is binding to its intended target in vivo, receptor occupancy and specificity studies are performed. These typically involve blocking studies where a non-radiolabeled drug that binds to the same target is administered to compete with the radiotracer.

σ1 Receptor Tracers: For [18F]fluspidine, occupancy studies with the σ1 receptor ligand pridopidine (B1678097) demonstrated selective binding in the brains of healthy volunteers and Huntington's disease patients. mdpi.comnih.gov Blocking studies with [18F]SFE in rats showed a significant reduction in brain uptake (over 80%) in specific regions when a blocking agent was used, indicating a high degree of saturable binding. nih.gov Similarly, the accumulation of [18F]2 in organs known to have high densities of σ1 receptors was significantly decreased by the pre-administration of known σ1 receptor ligands like haloperidol (B65202) and SA4503. nih.gov

CSF1R Tracers: For [18F]1 ([18F]JNJ-CSF1R-1), the brain uptake in a mouse model of inflammation was inhibited by 22% when the mice were pretreated with CPPC, a known CSF1R inhibitor, indicating specificity for CSF1R. nih.gov

Metabolite Analysis in Biological Matrices

It is crucial to determine the metabolic stability of a radiotracer in vivo, as the presence of radiolabeled metabolites can interfere with the interpretation of PET images.

[18F]Fluspidine: Metabolite analysis in the brains of mice, piglets, and rhesus monkeys revealed that radiometabolites were not found, indicating high stability of the tracer in the brain. mdpi.comnih.gov

[18F]SFE: Metabolite analysis at 1 hour post-injection in rats showed that [18F]SFE was largely intact in the brain. nih.gov

[18F]1 (CSF1R tracer): A metabolism study in mice demonstrated that this radioligand underwent little metabolism in the brain. nih.gov

In contrast, some other piperidine-containing radiotracers, such as those with a 4-(4-[18F]-fluorobenzyl)piperidine moiety developed for NR2B NMDA receptors, have shown significant in vivo defluorination, highlighting the importance of the specific chemical structure for metabolic stability. nih.gov

Biological Activity Profiling of 1 2 Fluoroethyl Piperidin 4 Amine Derivatives

In Vitro Pharmacological Characterization

The in vitro pharmacological characterization of 1-(2-Fluoroethyl)piperidin-4-amine derivatives has revealed a diverse range of biological activities. These studies are crucial for understanding the molecular mechanisms of action and for identifying promising lead compounds for further development.

Receptor Binding Assays and Affinity Determination

Receptor binding assays have been instrumental in identifying the specific molecular targets of this compound derivatives. These assays measure the affinity of a compound for a particular receptor, which is a key indicator of its potential potency and selectivity.

Derivatives of piperidine (B6355638) have shown significant affinity for sigma receptors, particularly the sigma-1 (σ1) subtype, which is implicated in a variety of central nervous system (CNS) disorders. acs.org Certain piperidine derivatives have been identified as high-affinity antagonists for both the histamine (B1213489) H3 (H3R) and σ1 receptors. acs.org For instance, some dual-acting compounds exhibit high affinity for both receptors, which is considered a promising approach for the development of novel treatments for pain. nih.gov The piperidine moiety is considered a critical structural element for this dual activity. acs.org

In addition to sigma and histamine receptors, some piperidine derivatives have been investigated for their interaction with other CNS receptors. For example, a fluorine-substituted analogue of a potent NMDA receptor channel blocker has been synthesized and evaluated.

The following table summarizes the receptor binding affinities of selected piperidine derivatives.

| Compound Type | Target Receptor | Affinity (Ki) | Reference |

| Piperidine Derivative | Histamine H3 Receptor | 7.70 nM | acs.org |

| Piperidine Derivative | Sigma-1 Receptor | 3.64 nM | acs.org |

| Piperazine (B1678402) Derivative | Histamine H3 Receptor | 3.17 nM | acs.org |

| Piperazine Derivative | Sigma-1 Receptor | 1531 nM | acs.org |

Enzyme Inhibition Studies (e.g., COX-2, TNF-α)

The anti-inflammatory potential of this compound derivatives has been explored through enzyme inhibition studies. Cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) are key mediators of inflammation, and their inhibition is a common strategy for treating inflammatory diseases.

While direct studies on this compound for COX-2 inhibition are not widely available, broader research on piperidine derivatives has shown promising results. Some newly synthesized pyrazolyl thiazolones incorporating a piperidine moiety have demonstrated potent COX-2 inhibitory activity, comparable to the standard drug celecoxib. nih.gov The inclusion of the piperidine ring is thought to enhance the anti-inflammatory activity. nih.gov Furthermore, certain piperidone derivatives have shown significant COX-2 inhibition and have been found to reinstate normal levels of elevated COX-2 and IL-6 in in-vivo models. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. A series of N-benzyl piperidine derivatives have been designed and evaluated as dual inhibitors of histone deacetylase (HDAC) and AChE. researchgate.net

The following table presents data on the enzyme inhibitory activity of selected piperidine derivatives.

| Compound Class | Target Enzyme | IC50 / Activity | Reference |

| Pyrazolyl Thiazolone with Piperidine | COX-2 | 0.09–0.14 µM | nih.gov |

| Piperidione Derivative | COX-2 | IC50 = 1.08 µM | nih.gov |

| N-Benzyl Piperidine Derivative | Acetylcholinesterase (AChE) | IC50 = 3.22 µM | researchgate.net |

Cellular Assays for Functional Activity (e.g., antiproliferative activity, antimicrobial efficacy)

Cellular assays provide a platform to assess the functional effects of compounds in a biological context. For this compound derivatives, these assays have primarily focused on their antiproliferative and antimicrobial activities.

Antiproliferative Activity:

A number of piperidine derivatives have demonstrated significant antiproliferative effects against various human cancer cell lines. For instance, certain piperidine derivatives have shown high cytotoxicity against melanoma and MCF7 (breast cancer) cell lines. dut.ac.za The substitution on the phenyl ring of the piperidine moiety appears to influence the cytotoxic activity. dut.ac.za In another study, a series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline, which contains a piperazine ring (structurally related to piperidine), exhibited broad-spectrum antiproliferative activity against lung, breast, cervical, and colorectal cancer cell lines.

Antimicrobial Efficacy:

The antimicrobial properties of piperidine derivatives have also been investigated. Several novel synthesized piperidine derivatives have been tested for their antibacterial and antifungal activities. academicjournals.orgcabidigitallibrary.org One study found that a particular piperidine derivative exhibited the strongest inhibitory activity against seven different bacterial strains. academicjournals.org However, the antifungal activity was more varied, with some compounds showing no activity against certain fungal species while others demonstrated varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgcabidigitallibrary.org The synthesis of piperidine derivatives with a piperidine-4-carboxamide core has also been reported, with these compounds showing antimicrobial potential. researchgate.net

The following table summarizes the cellular functional activity of selected piperidine derivatives.

| Compound Class | Cell Line / Organism | Activity | Reference |

| Piperidine Derivative | Melanoma, MCF7 | High Cytotoxicity | dut.ac.za |

| 4-Substituted-piperazine-1-carbodithioate of 2,4-diaminoquinazoline | A549, MCF-7, HeLa, HT29, HCT-116 | IC50 1.47-11.83 μM | |

| Piperidine Derivative | Various Bacteria | Strong Inhibitory Activity | academicjournals.org |

| Piperidine Derivative | Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans | Varying Degrees of Inhibition | academicjournals.orgcabidigitallibrary.org |

In Vivo Preclinical Efficacy Studies

Following promising in vitro results, the efficacy of this compound derivatives has been evaluated in various preclinical animal models of disease. These studies are essential for determining the therapeutic potential of these compounds in a living organism.

Assessment in Disease Models (e.g., neuroinflammation, cancer, pain, Alzheimer's disease)

Alzheimer's Disease:

A significant amount of research has focused on the potential of piperidine derivatives for the treatment of Alzheimer's disease. researchgate.netnih.govresearchgate.net The therapeutic approach is often multi-targeted, aiming to address several pathological mechanisms of the disease. nih.gov N-benzyl piperidine derivatives, for example, have been developed as dual inhibitors of HDAC and AChE. researchgate.net Other derivatives are being investigated as potent non-saccharide O-GlcNAcase inhibitors, which could prevent the formation of tau pathology. researchgate.net The piperidine moiety is a common scaffold in many compounds designed for Alzheimer's therapy. researchgate.net

Cancer:

The in vivo anticancer efficacy of piperidine derivatives is an active area of investigation. While specific data for this compound derivatives is limited, related compounds have shown promise.

Pain:

The analgesic potential of piperidine derivatives has been demonstrated in various in vivo pain models. nih.govlongdom.orgresearchgate.net Both nociceptive and neuropathic pain models have been used to evaluate these compounds. nih.gov Some 4-piperidinopiperidine (B42443) and 4-amino methylpiperidine derivatives have produced significant analgesia in the tail immersion test. longdom.org One derivative, in particular, showed a persistent analgesic effect. longdom.org Dual-acting histamine H3 and sigma-1 receptor ligands with a piperidine core have also shown a broad spectrum of analgesic activity. nih.gov

Neuroinflammation:

While not always the primary focus, the anti-inflammatory properties of piperidine derivatives are relevant to their efficacy in models of neurodegenerative diseases. For instance, some compounds have been shown to reduce neuroinflammation in the context of Alzheimer's disease. nih.gov

The following table provides a summary of in vivo preclinical efficacy studies.

| Disease Model | Compound Type | Observed Effect | Reference |

| Alzheimer's Disease | N-Benzyl Piperidine Derivative | Dual HDAC/AChE Inhibition | researchgate.net |

| Alzheimer's Disease | 4-(Arylethynyl)piperidine Derivative | O-GlcNAcase Inhibition | researchgate.net |

| Pain (Tail Immersion) | 4-Piperidinopiperidine Derivative | Significant Analgesia | longdom.org |

| Nociceptive and Neuropathic Pain | Dual H3/σ1 Receptor Ligand with Piperidine Core | Broad Spectrum Analgesic Activity | nih.gov |

Pharmacodynamic Biomarker Evaluation

Pharmacodynamic biomarkers are used to measure the biological effect of a drug on the body. In the context of this compound derivatives, these biomarkers can help to confirm target engagement and to guide dose selection.

For Alzheimer's disease, plasma levels of phosphorylated tau (pTau217) and neurofilament light chain (NfL) are being investigated as biomarkers of disease pathology and neurodegeneration, respectively. clinicaltrials.gov A clinical trial for a drug candidate with a piperidine core plans to measure these biomarkers at baseline and after treatment. clinicaltrials.gov

In the field of oncology, the voltage-dependent anion channel (VDAC) has been identified as a target for some piperazine and piperidine derivatives, and its inhibition could serve as a biomarker of apoptosis and mitochondrial dysfunction. google.com

Computational Chemistry and Molecular Modeling of 1 2 Fluoroethyl Piperidin 4 Amine and Its Derivatives

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This technique is widely used to predict the binding mode and affinity of a small molecule ligand, such as 1-(2-Fluoroethyl)piperidin-4-amine, to the binding site of a target protein.

Research on related piperidine (B6355638) derivatives has shown their potential to interact with various biological targets, including sigma (σ) receptors, which are implicated in neurological disorders and cancer. nih.govd-nb.info For instance, derivatives of this compound could be docked into the crystal structure of the σ1 receptor to elucidate key binding interactions. The process involves preparing the 3D structures of both the ligand and the receptor and then using a docking algorithm to sample a large number of possible binding poses, which are then scored based on a function that estimates the binding free energy. youtube.com

The analysis of the resulting docked poses can reveal critical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For example, the primary amine of the piperidine ring could form a salt bridge with an acidic residue like glutamate (B1630785) (Glu) or aspartate (Asp) in the receptor's binding pocket, an interaction noted as crucial for the activity of some piperidine derivatives at the σ1 receptor. nih.gov The fluoroethyl group can influence lipophilicity and metabolic stability, potentially engaging in hydrophobic interactions within the binding site. nih.gov

A typical molecular docking study would yield data that can be summarized to compare different derivatives or binding poses.

Table 1: Example of Molecular Docking Results for Piperidine Derivatives at a Hypothetical Receptor Site

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| 1-(2-Fluoroethyl) piperidin-4-amine | -7.5 | Glu172, Tyr103, Leu105 | Salt Bridge, Hydrogen Bond, Hydrophobic |

| Derivative A | -8.2 | Glu172, Tyr103, Trp89 | Salt Bridge, Hydrogen Bond, π-π Stacking |

| Derivative B | -6.9 | Tyr103, Leu182 | Hydrogen Bond, Hydrophobic |

This table is illustrative and based on typical findings in molecular docking studies of piperidine derivatives. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are crucial for assessing the conformational flexibility of ligands like this compound and for evaluating the stability of the ligand-protein complex predicted by docking. nih.gov

An MD simulation begins with the docked complex placed in a simulated physiological environment, typically a box of water molecules and ions. The forces between atoms are calculated using a force field (e.g., AMBER, CHARMM), and Newton's equations of motion are solved to predict the trajectory of the atoms over a specific period, often nanoseconds to microseconds. mdpi.comnih.gov

Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and is stable. nih.gov

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual residues or atoms around their average position. High RMSF values in certain regions of the protein can signify flexibility, which might be important for ligand binding or protein function. nih.gov

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, highlighting the most persistent and important interactions for binding stability.

For this compound, MD simulations can reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the fluoroethyl and amine substituents within the binding pocket. nih.gov Studies on similar piperidine derivatives have used MD simulations to confirm the stability of binding poses and to understand how different substituents affect interactions with key residues in the binding pocket. researchgate.netnih.gov

Table 2: Illustrative Summary of Molecular Dynamics Simulation Parameters

| Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Sufficient time to assess short-term stability. researchgate.net |

| Average Backbone RMSD | 1.5 Å | Indicates a stable protein-ligand complex. |

| Ligand RMSF | 0.8 Å | Shows the ligand remains stably bound in the pocket. |

| Key Hydrogen Bond Occupancy (e.g., with Glu172) | > 80% | A persistent and strong interaction contributing to binding affinity. |

This table presents example data typical of MD simulation analyses for stable ligand-protein complexes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of derivatives of this compound, QSAR models can be developed to predict their activity and guide the design of more potent compounds.

The process of building a QSAR model involves several steps:

Data Collection: A dataset of compounds with known chemical structures and measured biological activities (e.g., IC50 values) is compiled. frontiersin.org

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). nih.govnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Artificial Neural Networks), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govtandfonline.comresearchgate.net

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds). tandfonline.comnih.gov

QSAR studies on piperidine derivatives have successfully identified key structural features that influence their activity. For instance, studies on analgesic piperidines found that lipophilicity and the capacity to be a hydrogen-bond acceptor enhanced potency, while the size of substituents at certain positions had a negative correlation. nih.gov A QSAR model for derivatives of this compound could identify optimal properties for the substituents on the piperidine ring or the amine group to maximize biological activity against a specific target.

Table 3: Example of Descriptors Used in a QSAR Model for Piperidine Derivatives

| Descriptor Type | Example Descriptor | Potential Correlation with Activity |

|---|---|---|

| Physicochemical | LogP (Lipophilicity) | Positive (improved membrane permeability) nih.gov |

| Electronic | Dipole Moment | Positive/Negative (influences polar interactions) nih.gov |

| Steric | Molar Refractivity (MR) | Negative (steric hindrance in binding pocket) |

| Topological | Wiener Index | Correlates with molecular branching and size nih.gov |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Positive (key interactions with receptor) nih.gov |

This table illustrates common descriptors and their general influence in QSAR studies.

De Novo Design and Virtual Screening Approaches for Novel Piperidine Derivatives

Beyond analyzing existing compounds, computational methods can be used to design entirely new molecules or to screen vast virtual libraries for promising candidates.

Virtual Screening (VS) is a technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. sciengpub.ir This can be done through ligand-based methods (searching for molecules similar to known actives) or structure-based methods (docking millions of compounds into the target's binding site). For piperidine derivatives, a virtual library could be created by enumerating various substituents on the this compound scaffold and then screened against a target like the σ1 receptor to prioritize a smaller, more manageable set of compounds for synthesis and testing. researchgate.net

De Novo Design aims to build novel molecules from scratch, often piece by piece, directly within the constraints of the receptor's binding site. youtube.comyoutube.com Algorithms can place fragments or atoms in favorable positions within the binding pocket and then link them together to form a complete, novel molecule. This approach can lead to the discovery of unique chemical scaffolds that might not be present in existing compound libraries. rsc.org By using the this compound core as a starting fragment, de novo design algorithms could suggest novel modifications and substitutions to optimize interactions with the target protein, potentially leading to the design of highly potent and selective ligands. nih.gov

Both approaches are powerful tools for expanding the chemical space around a lead compound and accelerating the discovery of new drug candidates. researchgate.netyoutube.com

Analytical Methodologies for the Characterization and Quality Control of 1 2 Fluoroethyl Piperidin 4 Amine

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool in pharmaceutical analysis, enabling the separation of the target compound from impurities and by-products. The choice of technique depends on the volatility, polarity, and stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like 1-(2-Fluoroethyl)piperidin-4-amine. It is widely used for the separation, identification, and quantification of the main compound and any process-related impurities or degradation products. amazonaws.comcdc.gov The method's versatility allows for various modes of separation, including reversed-phase, normal-phase, and ion-exchange chromatography, to resolve a wide array of potential impurities.

In a typical reversed-phase HPLC method for this compound, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. The basic nature of the amine group in the piperidine (B6355638) ring may cause peak tailing; this is often mitigated by using a high pH mobile phase or adding an amine modifier like triethylamine (B128534) (TEA) to the mobile phase to block active silanol (B1196071) groups on the stationary phase. Detection is commonly achieved using an ultraviolet (UV) detector, although more universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be employed, especially for impurities lacking a UV chromophore. For enhanced specificity and sensitivity in impurity profiling, HPLC is often coupled with mass spectrometry (LC-MS). nih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | Gradient elution allows for the separation of compounds with a wide range of polarities. |

| Gradient | 5% B to 95% B over 20 minutes | To elute both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detector | UV at 210 nm or Mass Spectrometer (MS) | Detection of the analyte and impurities. MS provides mass information for identification. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for detecting residual solvents and volatile impurities that may be present from the synthesis of this compound. amazonaws.comthermofisher.com While the target compound itself may have limited volatility, GC is ideal for quantifying starting materials or low-boiling-point by-products. researchgate.net

For the analysis of amines by GC, derivatization is sometimes employed to improve chromatographic peak shape and thermal stability. cdc.govnih.gov However, modern capillary columns with specialized stationary phases (e.g., wax or amine-specific phases) can often analyze underivatized amines effectively. researchgate.net Flame Ionization Detection (FID) is a common choice for GC as it is robust and provides a near-universal response for organic compounds. For definitive identification of unknown impurities, GC is coupled with Mass Spectrometry (GC-MS), which provides both retention time and mass spectral data. unodc.org

Table 2: Representative GC Conditions for Impurity Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | General-purpose column for separating a wide range of compounds. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Temperature gradient to separate compounds based on boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification. |

| Detector Temp. | 300 °C | Prevents condensation of analytes. |

While this compound itself is not chiral, derivatives or precursors used in its synthesis might be, or chiral centers could be inadvertently introduced. If a synthetic route results in a racemic mixture of a related piperidine derivative, assessing enantiomeric purity is critical, as different enantiomers can have distinct pharmacological activities. google.com Chiral chromatography, most commonly as Chiral HPLC, is the definitive method for separating and quantifying enantiomers. nih.govnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govnih.gov Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), which provide the necessary stereospecific interactions (like hydrogen bonding and π-π interactions) for separation. nih.gov The development of a chiral separation method involves screening various CSPs and mobile phases (both normal and reversed-phase) to achieve baseline resolution of the enantiomers. nih.gov

Spectroscopic Techniques for Advanced Structural Elucidation and Purity Confirmation

Spectroscopic methods provide detailed information about the molecular structure and are used to confirm the identity of this compound and to identify the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. researchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to confirm the precise connectivity and chemical environment of every atom in the this compound molecule.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show characteristic signals for the protons on the piperidine ring, the fluoroethyl group, and the amine group.

¹³C NMR reveals the number of non-equivalent carbons and their electronic environment. researchgate.net

¹⁹F NMR is particularly important for fluorinated compounds, providing a direct and sensitive way to confirm the presence and environment of the fluorine atom.

NMR is also a quantitative technique (qNMR) and can be used for purity assessment without the need for a reference standard of the impurity itself.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Piperidine-H2, H6 | ~2.9 - 3.1 (m) | ~53-55 |

| Piperidine-H3, H5 | ~1.8 - 2.0 (m) | ~32-34 |

| Piperidine-H4 | ~2.6 - 2.8 (m) | ~45-47 |

| -CH₂-F | ~4.5 (dt, JHF ≈ 47 Hz) | ~82-84 (d, JCF ≈ 170 Hz) |

| -N-CH₂- | ~2.7 (t) | ~59-61 (d, JCCF ≈ 20 Hz) |

| -NH₂ | Variable (broad s) | - |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of this compound and for the detection, identification, and quantification of impurities, often at trace levels. thermofisher.compharmtech.com When coupled with a chromatographic technique like LC or GC, it becomes a powerful tool for impurity profiling. amazonaws.comnih.gov

High-resolution mass spectrometry (HRMS), available on platforms like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. nih.gov This accuracy allows for the determination of the elemental composition of the parent compound and its impurities, which is crucial for identifying unknown structures. thermofisher.com Tandem mass spectrometry (MS/MS) involves fragmenting a selected ion to produce a characteristic fragmentation pattern, which acts as a structural fingerprint to further confirm the identity of an impurity. nih.gov

Table 4: Application of Mass Spectrometry Techniques

| Technique | Ionization Method | Information Provided | Application |

|---|---|---|---|

| LC-MS | Electrospray (ESI) | Molecular weight and structure of non-volatile compounds. | Primary tool for purity analysis and impurity profiling. |

| GC-MS | Electron Ionization (EI) | Fragmentation patterns for structural elucidation of volatile compounds. | Analysis of residual solvents and volatile impurities. |

| HRMS (e.g., LC-TOF) | ESI | High-accuracy mass for elemental composition determination. | Definitive identification of unknown impurities. |

| MS/MS | ESI with Collision-Induced Dissociation (CID) | Structural information from fragmentation patterns. | Structural confirmation of impurities. |

Methods for Radiochemical Purity and Molar Activity Determination of [18F]-Labeled Analogs

The quality control of positron emission tomography (PET) radiotracers, such as [18F]-labeled analogs of this compound, is critical for their clinical application. The key parameters assessed are radiochemical purity and molar activity, which ensure the tracer's effectiveness and minimize off-target radiation exposure. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for these determinations.

Radiochemical purity is a measure of the proportion of the total radioactivity in a sample that is present in the desired chemical form. It is typically determined using a radio-HPLC system, which consists of an HPLC coupled with a radiation detector in series with a standard UV detector. This setup allows for the simultaneous detection of the radioactive species and the non-radioactive chemical components of the mixture.

For instance, in the analysis of [18F]-labeled ligands, an analytical column is eluted with a specific mobile phase, such as a mixture of aqueous ammonium (B1175870) formate (B1220265) and acetonitrile, at a constant flow rate. researchgate.net The radiochemical purity is calculated by integrating the area of the radioactive peak corresponding to the product and dividing it by the total integrated area of all radioactive peaks in the chromatogram. Studies on various [18F]-labeled piperidine derivatives report achieving high radiochemical purity, often exceeding 98% or 99%. researchgate.netnih.govbldpharm.com

Molar activity (Am), defined as the amount of radioactivity per mole of the compound (expressed in units like GBq/µmol or Ci/µmol), is another critical quality attribute. mdpi.com A high molar activity is essential for PET imaging to ensure that a sufficient radioactive signal can be obtained while administering a minimal mass of the compound, thereby avoiding potential pharmacological effects. Molar activity is determined by comparing the radioactive peak from the radio-detector with a standard curve generated from the UV detector response of known concentrations of the non-radioactive reference standard. researchgate.net

The synthesis and purification methods significantly influence the final molar activity. For example, the radiosynthesis of an [18F]-labeled piperazine (B1678402) derivative, an analog, yielded a molar activity of 32–38 GBq/μmol. researchgate.net Another analog, [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine, was produced with an even higher specific activity of 106.93 ± 23.68 GBq/μmol. nih.gov

Below is an interactive table summarizing the radiochemical purity and molar activity data for representative [18F]-labeled analogs of this compound found in the literature.

| Radiotracer Analog | Radiochemical Purity | Molar/Specific Activity | Analytical Method | Reference |

| 5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([18F]1) | >99% | 32–38 GBq/μmol | HPLC | researchgate.net |

| [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([18F]SFE) | 98.3 ± 2.1% | 106.93 ± 23.68 GBq/μmol | HPLC | nih.gov |

| [18F]19 (1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine]) | >99% | 30–55 GBq/μmol | HPLC | bldpharm.com |

Stability and Degradation Product Analysis

Stability testing is a crucial component of quality control, designed to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. The analysis of stability and degradation products helps to establish storage conditions and a retest period or shelf life.

For this compound, stability studies would involve subjecting the compound to stress conditions, as per international guidelines, to identify potential degradation pathways and degradation products. edaegypt.gov.eg These forced degradation studies typically include thermal, hydrolytic (at various pH levels), oxidative, and photolytic stress.

The stability of this compound is influenced by its constituent parts: the piperidine ring and the N-(2-fluoroethyl) substituent. The piperidine ring itself is a stable saturated heterocycle that serves as a robust molecular scaffold. However, like other amines, it can be susceptible to oxidation and thermal decomposition. When heated to decomposition, the parent piperidine compound is known to emit toxic fumes containing nitrogen oxides. nih.gov

The introduction of a fluoroethyl group is a common strategy in medicinal chemistry to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the fluoroethyl group less susceptible to enzymatic oxidation. Furthermore, the high electronegativity of the fluorine atom can influence the properties of the adjacent molecule. Studies on other fluorinated compounds have shown that the presence of fluorine can confer increased stability against hydrolysis compared to hydroxylated analogs. researchgate.netrsc.org This is because the fluorine atom can destabilize potential carbocation intermediates that are central to certain hydrolytic degradation mechanisms. researchgate.net

The analytical methods used to monitor the stability of this compound and to separate and identify its degradation products typically involve stability-indicating HPLC methods. A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and can also separate the degradation products from the parent compound. The development of such a method involves subjecting the compound to forced degradation and ensuring that the resulting degradation peaks are well-resolved from the main peak.

The characterization of degradation products often requires more advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful for this purpose, as it provides both the retention time from the LC and the mass-to-charge ratio (and fragmentation patterns) from the MS, which aids in the structural elucidation of the unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy may also be employed to confirm the structure of isolated degradation products.

While specific degradation products for this compound are not detailed in the reviewed literature, potential degradation pathways could include:

Oxidation: Oxidation of the piperidine nitrogen or the secondary amine.